molecular formula C12H7BrF2 B13205514 1-Bromo-3-fluoro-2-(3-fluorophenyl)benzene

1-Bromo-3-fluoro-2-(3-fluorophenyl)benzene

Cat. No.: B13205514
M. Wt: 269.08 g/mol
InChI Key: CSFQWNRVYPNVBK-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-(3-fluorophenyl)benzene is an aromatic compound with the molecular formula C12H7BrF2 It is a derivative of benzene, characterized by the presence of bromine and fluorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-2-(3-fluorophenyl)benzene can be synthesized through several methods. One common approach involves the bromination and fluorination of benzene derivatives. For instance, starting with a fluorobenzene derivative, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-2-(3-fluorophenyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents such as sodium amide or organolithium compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It participates in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

    Substitution: Sodium amide, organolithium compounds.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Coupling: Boronic acids, palladium catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a boronic acid can yield a biaryl compound with various functional groups.

Scientific Research Applications

1-Bromo-3-fluoro-2-(3-fluorophenyl)benzene has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of medicinal compounds, including potential drugs for various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Bromo-3-fluoro-2-(3-fluorophenyl)benzene exerts its effects depends on its interactions with other molecules. In chemical reactions, the bromine and fluorine atoms can influence the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the specific application, such as binding to enzymes or receptors in biological systems.

Comparison with Similar Compounds

  • 1-Bromo-3-fluorobenzene
  • 1-Bromo-4-fluorobenzene
  • 1-Bromo-2-fluorobenzene
  • 3-Fluorophenylmagnesium bromide

Uniqueness: 1-Bromo-3-fluoro-2-(3-fluorophenyl)benzene is unique due to the specific arrangement of bromine and fluorine atoms on the benzene ring. This arrangement can lead to distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of multiple fluorine atoms can enhance the compound’s stability and influence its interactions in chemical and biological systems.

Properties

Molecular Formula

C12H7BrF2

Molecular Weight

269.08 g/mol

IUPAC Name

1-bromo-3-fluoro-2-(3-fluorophenyl)benzene

InChI

InChI=1S/C12H7BrF2/c13-10-5-2-6-11(15)12(10)8-3-1-4-9(14)7-8/h1-7H

InChI Key

CSFQWNRVYPNVBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CC=C2Br)F

Origin of Product

United States

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